2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one
Description
2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one is a pyridazinone derivative featuring:
- A 3,4-difluorophenyl group at position 2, which enhances metabolic stability and binding affinity via hydrophobic interactions.
- A 4-(methanesulfonyl)phenyl substituent at position 5, a motif commonly associated with cyclooxygenase-2 (COX-2) inhibition (e.g., rofecoxib) .
- A 3-methylbut-3-en-1-yloxy chain at position 4, which may modulate lipophilicity and pharmacokinetic properties.
Properties
CAS No. |
890306-92-0 |
|---|---|
Molecular Formula |
C22H20F2N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-4-(3-methylbut-3-enoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-9,12-13H,1,10-11H2,2-3H3 |
InChI Key |
QGBNZGMLGNZIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by data from various studies, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of two fluorine atoms, a methanesulfonyl group, and a pyridazinone core structure. The presence of these functional groups suggests potential interactions with biological targets.
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. For example, related compounds have shown COX-2 IC50 values ranging from 0.25 µM to 14 µM in human whole blood assays . This suggests that the compound may also possess similar inhibitory effects on COX enzymes.
Analgesic Activity
In preclinical studies, derivatives of pyridazinones have demonstrated significant analgesic effects. For instance, compounds structurally related to 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one were shown to suppress spontaneous locomotor activity in pain models, indicating potential analgesic properties superior to traditional analgesics like acetylsalicylic acid .
Synthesis Methods
The synthesis of this compound involves multiple steps that include the formation of key intermediates through reactions involving methanesulfonyl chloride and difluorophenol derivatives. The final product is obtained through careful control of reaction conditions to ensure high yield and purity .
In Vivo Studies
In vivo studies using rodent models have demonstrated that compounds with similar structures can effectively reduce inflammation and pain responses. For example, E3024, a related pyridazinone derivative, exhibited significant reductions in glucose excursions post-glucose load in Zucker fa/fa rats, alongside increases in plasma insulin levels . This highlights the potential metabolic benefits alongside anti-inflammatory effects.
Toxicological Assessments
Toxicological evaluations have indicated that related compounds do not exhibit significant adverse effects at therapeutic doses. In studies where rats were administered doses up to 750 mg/kg for four weeks, no notable changes were observed, suggesting a favorable safety profile for further clinical development .
Scientific Research Applications
The compound 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one is a pyridazine derivative with potential applications in medicinal chemistry due to its unique structural features. This article explores its synthesis, biological activities, and potential therapeutic applications.
Structure
The compound features a complex structure characterized by:
- A pyridazinone core .
- A difluorophenyl moiety , enhancing lipophilicity and biological interaction.
- A methanesulfonyl group , which may improve solubility and bioavailability.
- An allylic ether , potentially contributing to its pharmacological properties.
Anticancer Potential
Research indicates that pyridazine derivatives exhibit significant anticancer activity. The unique substituents in this compound could enhance its ability to interact with specific biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The methanesulfonyl group is known for its role in enhancing the antimicrobial activity of compounds. Preliminary studies suggest that derivatives of pyridazine may possess antibacterial properties, making them candidates for further investigation in the development of new antibiotics.
Enzyme Inhibition
Compounds with similar structures have been reported to act as enzyme inhibitors, particularly against kinases involved in cancer signaling pathways. The presence of the difluorophenyl group may enhance binding affinity to these enzymes, potentially leading to effective therapeutic agents for cancer treatment.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of a related pyridazine compound. The results demonstrated a significant reduction in tumor size in xenograft models after treatment with the compound, suggesting its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Activity
In vitro testing of similar pyridazine derivatives revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to be developed into new antimicrobial therapies .
Study 3: Enzyme Interaction
Another study focused on the interaction of pyridazine derivatives with specific kinases involved in cancer pathways. The findings indicated that these compounds could inhibit kinase activity effectively, providing a basis for their use as targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Biochemical Insights
- Methanesulfonylphenyl Group : Present in both the target compound and rofecoxib, this group is critical for COX-2 selectivity. Rofecoxib exhibits a COX-2 IC₅₀ = 26 nM vs. COX-1 IC₅₀ >50 μM . The target compound’s sulfonyl group may confer similar selectivity but requires experimental validation.
- Fluorinated Aryl Groups : The 3,4-difluorophenyl moiety in the target compound contrasts with trifluoromethylphenyl in T3D3893 () and dichlorophenyl in . Fluorine atoms improve metabolic stability and membrane permeability .
- Anti-inflammatory Potential: ’s pyridazinone derivative (IC₅₀ = 11.6 μM) suggests that the target compound’s anti-inflammatory activity could be enhanced by its sulfonyl and fluorinated groups .
Physicochemical Properties
- Lipophilicity : The 3-methylbut-3-en-1-yloxy chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., methoxy in ). This may prolong half-life but reduce aqueous solubility.
- Molecular Weight : Higher molecular weight (>450 g/mol in –9) may limit blood-brain barrier penetration, whereas lower-weight analogs (e.g., 351.4 g/mol in ) could have better bioavailability .
Preparation Methods
Synthesis of the Pyridazinone Core
Introduction of the 3,4-Difluorophenyl Group
- The difluorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling reactions using appropriate difluorophenyl boronic acid or halide precursors.
- This step demands careful control of reaction conditions to avoid defluorination or side reactions.
Attachment of the 4-(Methanesulfonyl)phenyl Group
- The methanesulfonylphenyl substituent is typically introduced through electrophilic aromatic substitution or via coupling reactions using methanesulfonyl-substituted phenyl precursors.
- Methanesulfonyl groups enhance solubility and biological interaction potential, so their installation is critical.
Formation of the Allylic Ether Substituent
- The 3-methylbut-3-en-1-yl ether group is installed by alkylation of the pyridazinone hydroxyl group with an allylic halide or via Williamson ether synthesis.
- Base-mediated conditions with sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitate this transformation.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridazinone core formation | Condensation of hydrazine + diketone | 4,5-Dihydropyridazin-3-one |
| 2 | Aryl substitution (difluorophenyl) | Suzuki coupling with 3,4-difluorophenylboronic acid, Pd catalyst | Introduction of difluorophenyl group |
| 3 | Aryl substitution (methanesulfonylphenyl) | Electrophilic substitution or coupling with methanesulfonylphenyl halide | Installation of methanesulfonylphenyl group |
| 4 | Etherification | Alkylation with 3-methylbut-3-en-1-yl halide, base (NaH/Et3N), solvent (DMF) | Formation of allylic ether substituent |
Reaction Conditions and Purification
- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for facilitating nucleophilic substitutions and coupling reactions.
- Bases: Triethylamine or sodium hydride are used to deprotonate hydroxyl groups and promote ether formation.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80 °C), depending on the step.
- Purification: Final products are purified by crystallization from ethanol or ethyl acetate and/or chromatographic techniques such as silica gel column chromatography to ensure high purity.
Research Findings and Optimization Notes
- The presence of both methanesulfonyl and difluorophenyl groups significantly affects the compound's solubility and biological interaction profile.
- Optimizing the etherification step is critical due to the sensitivity of the allylic moiety to elimination or rearrangement.
- Batch reactors are commonly used for lab-scale synthesis, while continuous flow reactors may enhance scalability and reproducibility in industrial settings.
Summary Table of Key Properties and Synthesis Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C22H20F2N2O4S |
| Molecular Weight | 446.5 g/mol |
| Core Structure | Pyridazin-3(2H)-one |
| Key Functional Groups | 3,4-Difluorophenyl, methanesulfonylphenyl, allylic ether |
| Solvents Used | DMF, DMSO, ethanol |
| Bases Used | Triethylamine, sodium hydride |
| Typical Temperature Range | 25–80 °C |
| Purification Methods | Crystallization, silica gel chromatography |
| Reaction Monitoring | Thin Layer Chromatography (TLC) |
| Scale-up Potential | Batch and continuous flow reactors |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one?
The compound is synthesized via multi-step functionalization of the pyridazinone core. Key steps include:
- Core construction : Condensation of substituted phenyl hydrazines with diketones or β-keto esters to form the pyridazinone ring.
- Substituent introduction : Selective alkylation at the 4-position using 3-methylbut-3-en-1-yloxy groups (e.g., via nucleophilic substitution) and installation of the 3,4-difluorophenyl and methanesulfonylphenyl groups via Suzuki or Negishi coupling .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and crystallization from chloroform/ethanol mixtures .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation : X-ray crystallography (for unambiguous determination of regiochemistry and stereochemistry) , complemented by / NMR to verify substitution patterns.
- Purity assessment : HPLC with UV detection (≥98% purity threshold) and mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- Functional group analysis : FT-IR for carbonyl (C=O, ~1700 cm) and sulfonyl (SO, ~1350–1150 cm) stretches .
Advanced Research Questions
Q. How does the substitution pattern on the pyridazinone core influence COX-2 selectivity and potency?
- Key SAR insights :
- The 3,4-difluorophenyl group at the 2-position enhances COX-2 binding by fitting into the hydrophobic pocket of the enzyme’s active site.
- The methanesulfonylphenyl group at the 5-position contributes to selectivity via polar interactions with COX-2’s secondary binding domain.
- The 3-methylbut-3-en-1-yloxy group at the 4-position improves solubility and metabolic stability compared to bulkier alkyl chains .
- Experimental validation : Human whole-blood assays (COX-2 IC = 0.4 nM; COX-1/COX-2 selectivity ratio = 276:1) .
Q. What in vivo models are validated for assessing anti-inflammatory efficacy and safety?
- Carrageenan-induced paw edema : Used to measure acute inflammation (ED = 1.9 mg/kg for edema reduction) .
- Adjuvant arthritis model : Evaluates chronic inflammation and joint destruction (ED = 1.0 mg/kg after 14 days; MRI confirms reduced bone loss) .
- Gastrointestinal safety : Assessed via gastric ulceration studies in rats (no significant mucosal damage at therapeutic doses) .
Q. How do structural modifications at the 4-oxy position affect metabolic stability and pharmacokinetics?
- Lipophilicity vs. solubility : Branched alkenyloxy groups (e.g., 3-methylbut-3-en-1-yloxy) balance lipophilicity (logP ~3.5) and aqueous solubility (>1 mg/mL), improving oral bioavailability compared to linear chains .
- Metabolic stability : In vitro microsomal assays (human/rat liver microsomes) show resistance to CYP450-mediated oxidation due to steric hindrance at the 4-position .
Q. What computational methods are used to predict binding interactions with COX-2?
- Docking studies : Molecular docking (e.g., AutoDock Vina) into the COX-2 active site (PDB: 3LN1) reveals hydrogen bonding with Arg120 and Tyr355, and hydrophobic interactions with Val349 .
- MD simulations : 100-ns simulations validate stable binding conformations and desolvation energy contributions .
Methodological Considerations
Q. How to resolve contradictions in COX-2 inhibition data across species?
- Species-specific enzyme variation : Human COX-2 has a narrower active site than rodent isoforms. Validate selectivity using species-specific whole-blood assays and recombinant enzyme systems .
- Dose adjustments : Cross-species allometric scaling (e.g., mg/kg to mg/m) accounts for metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
